
1-(5-Chloropyridin-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropyridin-2-yl)-3-phenylurea, also known as CPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 261.73 g/mol. In
作用機序
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-phenylurea is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and cyclooxygenase-2, which is involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. In addition, this compound has been found to have anti-inflammatory and antimicrobial activities. Furthermore, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
実験室実験の利点と制限
One of the main advantages of using 1-(5-Chloropyridin-2-yl)-3-phenylurea in lab experiments is its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on 1-(5-Chloropyridin-2-yl)-3-phenylurea. One potential direction is to explore its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential applications in the development of new antimicrobial agents. Furthermore, future research could focus on improving the solubility of this compound in water, which could make it more accessible for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
1-(5-Chloropyridin-2-yl)-3-phenylurea can be synthesized using various methods, including the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with phenyl isocyanate and triethylamine in the presence of a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-(5-Chloropyridin-2-yl)-3-phenylurea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, this compound has been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
特性
CAS番号 |
10461-91-3 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC名 |
1-(5-chloropyridin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C12H10ClN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
InChIキー |
FTIHUAKSLYLXGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
同義語 |
N-(5-chloropyridin-2-yl)-N'-phenylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



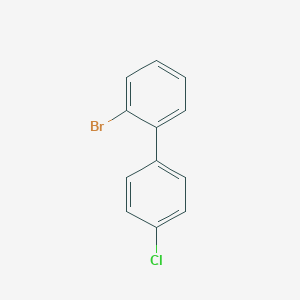

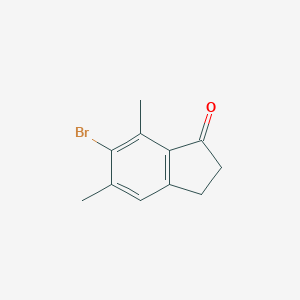


![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)


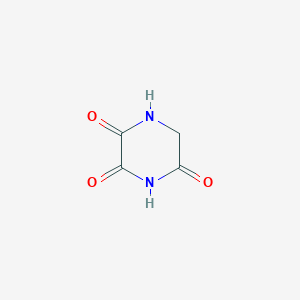
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)
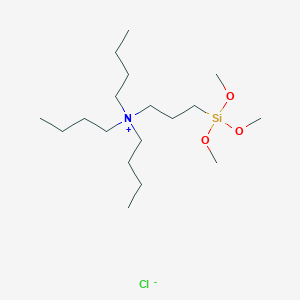
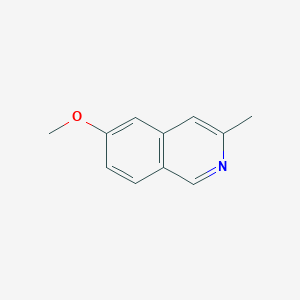
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
